Compound Description: CDRI Comp. 81-470 is a broad-spectrum anthelmintic agent. [] Studies demonstrated its efficacy against Ancylostoma ceylanicum and Nippostrongylus brasiliensis by inhibiting glucose uptake and ATP production. [] Further research revealed its pharmacokinetic profile in rats, with higher bioavailability observed from solution compared to suspension formulations. []
Compound Description: This series of compounds was synthesized and evaluated for their anthelmintic activity against Trichinella spiralis. [] The synthesis involved using 5-(4-substituted piperazin-1-yl)-2-nitroanilines as starting materials, highlighting the importance of this structural motif in developing antiparasitic agents. []
Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor investigated for its anti-inflammatory potential. [] It demonstrated a favorable therapeutic index compared to earlier generation inhibitors, indicating reduced emetic side effects. []
Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor developed as a treatment for chronic myelogenous leukemia. [, , , ] It exhibits nanomolar to subnanomolar potency against various Src family kinases, including Lck and Abl. [] Dasatinib's efficacy in inhibiting proinflammatory cytokine production in vivo highlights its potential for treating immunological diseases. []
Compound Description: GSK588045 is a potent 5-HT(1A/B/D) receptor antagonist identified as a potential antidepressant/anxiolytic agent. [] Its development focused on overcoming the metabolic liabilities observed in earlier benzoxazinone derivatives while maintaining a favorable pharmacological profile. []
Compound Description: DU 125530 is a selective and silent 5-HT(1A) receptor antagonist investigated for its potential in treating anxiety and mood disorders. [] Human brain imaging studies demonstrated dose-dependent receptor occupancy with minimal side effects. []
Compound Description: BMS-279700 is a potent and orally active p56Lck inhibitor with promising in vivo anti-inflammatory activity. [] Its development was guided by structure-activity relationship (SAR) studies and quantitative structure-activity relationship (QSAR) modeling. []
Compound Description: This series of compounds was synthesized and explored as potential ligands for 5-HT receptors due to their structural similarity to known serotonergic agents. []
4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b) and analogs (2)
Compound Description: Compound 1b exhibited potent antileishmanial activity against Leishmania donovani infections. [] Researchers synthesized a series of analogs (2) to explore structure-activity relationships and improve potency and toxicity. []
Compound Description: Olanzapine is an atypical antipsychotic drug. [, ] Research focused on developing improved synthetic procedures and identifying different polymorphic forms of the drug to enhance its purity and stability. [, ]
N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides and 5-(3-pyridyl)-2,4-pentadienamides
Compound Description: These series of compounds were designed and synthesized to explore their antiallergic properties. [] Several compounds demonstrated potent inhibitory activity against the rat passive cutaneous anaphylaxis reaction and 5-lipoxygenase enzyme. []
Compound Description: This compound served as a lead compound for developing more potent antiallergic agents. [] Subsequent modifications focused on improving its activity against passive cutaneous anaphylaxis and 5-lipoxygenase. []
Compound Description: AL-3264 exhibited significant antiallergic activity, with a more favorable profile compared to ketotifen and oxatomide. [] This compound effectively inhibited chemical mediator release, inhibited 5-lipoxygenase, and antagonized histamine, showcasing its multi-target activity in managing allergic responses. []
Compound Description: This compound demonstrated central nervous system (CNS)-stimulating activity and exhibited antidepressant-like effects in rodent models. [] Its mechanism of action involved agonistic activity at sigma receptors. []
Compound Description: Similar to its hydrochloride counterpart (34b), compound 34c showed CNS-stimulating and antidepressant-like effects in rodent models. [] Its mechanism of action also involved sigma receptor agonism. []
Compound Description: WAY-101405 is a potent, selective, and orally bioavailable 5-HT(1A) receptor silent antagonist. [] It showed efficacy in enhancing memory and reversing cognitive impairment in rodent models. []
Compound Description: SNC80 is a nonpeptidic δ-opioid agonist that exhibits various stimulant-like behavioral effects, including locomotor stimulation, antiparkinsonian effects, and antidepressant-like activity. [, , ] Studies revealed tolerance development to its locomotor-stimulating and convulsive effects but not to its antidepressant-like effects. [, ]
Compound Description: (+)BW373U86 is another δ-opioid agonist, similar to SNC80, capable of influencing amphetamine-induced locomotor activity in rats. []
Compound Description: 873140 is a potent allosteric antagonist of the CCR5 receptor, demonstrating potent antiviral effects against HIV-1. [] It exhibits a unique mechanism of action compared to other CCR5 antagonists, selectively blocking certain chemokine interactions and signaling pathways. []
Compound Description: This family of compounds shows potent inhibitory activity against platelet-derived growth factor receptor (PDGFR) phosphorylation. [] Structure-activity relationship studies revealed the importance of the (thio)urea moiety, the linker, and the piperazine ring for optimal activity and selectivity. []
KN1022
Compound Description: KN1022 is a potent inhibitor of PDGFR phosphorylation. [] It belongs to the 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivative family and exemplifies the structural features crucial for inhibiting PDGFR activity. []
KN734/CT52923
Compound Description: KN734/CT52923 represents an optimized benzylthiourea analog within the 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivative series. [] This compound demonstrates potent and selective inhibition of PDGFR phosphorylation and exhibits promising activity in preclinical models of restenosis. []
Compound Description: This class of compounds includes potent and selective Na+/H+ exchanger (NHE) inhibitors investigated for treating acute myocardial infarction. [] Structure-activity relationship studies highlighted the crucial role of substituents on the benzene ring, particularly at the 2- and 4-positions, in determining inhibitory potency and subtype selectivity. []
Compound Description: Compound 246 is a potent and selective NHE-1 inhibitor exhibiting cardioprotective effects in preclinical models of ischemia-reperfusion injury. [] Its development represents a significant advancement in developing novel therapies for acute myocardial infarction. []
Compound Description: Ro 22-4839 is a cerebral circulation improver that acts as a calmodulin antagonist. [] It exhibits vasospasmolytic properties and demonstrates efficacy in various in vitro models of smooth muscle contraction and erythrocyte deformability. []
Compound Description: This compound acts as a potent and selective serotonin 5-HT3 receptor antagonist. [] Its crystal structure reveals three independent molecules in the asymmetric unit, highlighting the flexibility of the oxepine ring and its potential influence on biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.